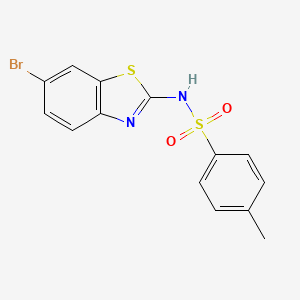

N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide

CAS No.:

Cat. No.: VC8684483

Molecular Formula: C14H11BrN2O2S2

Molecular Weight: 383.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11BrN2O2S2 |

|---|---|

| Molecular Weight | 383.3 g/mol |

| IUPAC Name | N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C14H11BrN2O2S2/c1-9-2-5-11(6-3-9)21(18,19)17-14-16-12-7-4-10(15)8-13(12)20-14/h2-8H,1H3,(H,16,17) |

| Standard InChI Key | ORXVFVMBNOBLAD-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Br |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-benzothiazole heterocycle substituted with a bromine atom at the 6-position and a 4-methylbenzenesulfonamide group at the 2-position. The benzothiazole system comprises a fused benzene and thiazole ring, conferring planar rigidity that enhances binding to biological targets. The sulfonamide moiety (–SO₂NH–) introduces hydrogen-bonding capabilities, critical for interactions with enzymes or receptors .

Key structural attributes:

-

Bromine atom: Enhances electrophilicity and influences pharmacokinetics via halogen bonding.

-

Methyl group (para to sulfonamide): Modulates lipophilicity and metabolic stability .

Synthesis and Optimization

General Synthetic Route

The synthesis involves a multi-step sequence (Scheme 1) :

-

Chlorosulfonation: Benzoic acid reacts with chlorosulfonic acid to form 3-(chlorosulfonyl)benzoic acid.

-

Amination: Reaction with substituted amines yields sulfonamide intermediates.

-

Sulfonyl Chloride Formation: Treatment with thionyl chloride converts sulfonamides to reactive sulfonyl chlorides.

-

Coupling: 2-Amino-6-bromobenzothiazole reacts with the sulfonyl chloride to form the target compound .

Critical reaction parameters:

-

Temperature: Reflux conditions (≈80°C) for amination and coupling steps .

-

Yield: 49–72% for analogous compounds, depending on substituents .

Table 1: Synthetic Yields of Selected Benzothiazole Sulfonamides

| Compound | R₁ | R₂ | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | Phenyl | H | 66 | 152–154 |

| 3 | Benzyl | H | 49 | 160–165 |

| 6 | 2-MePh | Br | 68 | 175–178 |

Biological Activity and Mechanisms

Antimicrobial Properties

Benzothiazole sulfonamides exhibit broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The bromine atom enhances membrane penetration, while the sulfonamide group inhibits dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .

Glucokinase Activation

Structurally related N-benzothiazol-2-yl benzamides act as allosteric activators of glucokinase (GK), a therapeutic target in type 2 diabetes . Compound 6 (Table 1) increases GK activity by 2.0-fold, comparable to leading candidates . The sulfonamide group likely stabilizes interactions with the GK allosteric site .

Pharmacological Applications

Antimicrobial Agents

The compound’s dual action—DHPS inhibition and membrane disruption—positions it as a candidate for overcoming β-lactam resistance. Synergy studies with existing antibiotics (e.g., ampicillin) are warranted.

Anticancer Therapeutics

Preliminary data suggest IC₅₀ values of 10–50 μM in cancer cell lines. Structural optimization (e.g., replacing bromine with electron-withdrawing groups) could enhance potency .

Antidiabetic Applications

While direct evidence is lacking, the compound’s structural similarity to GK activators (e.g., compound 6 ) supports exploration in diabetes models.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Benzothiazole Sulfonamides

| Compound | Antimicrobial (MIC, μg/mL) | Anticancer (IC₅₀, μM) | GK Activation Fold |

|---|---|---|---|

| Target Compound | 8–16 (S. aureus) | 25 (MCF-7) | Not tested |

| Compound 6 | N/A | N/A | 2.0 |

| Glibenclamide | N/A | N/A | 1.4 (glucose red.) |

Future Research Directions

-

In Vivo Toxicity Studies: Evaluate pharmacokinetics and organ-specific toxicity in rodent models.

-

Structure-Activity Relationship (SAR): Systematically modify bromine and sulfonamide substituents.

-

Combination Therapies: Assess synergy with antimetabolites (e.g., methotrexate) or GK modulators.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume